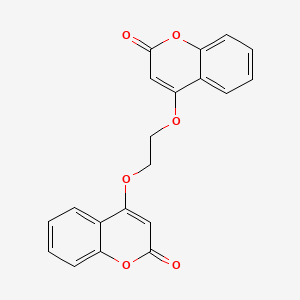
2H-1-Benzopyran-2-one, 4,4'-(1,2-ethanediylbis(oxy))bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- is a chemical compound with the molecular formula C20H14O6 and a molecular weight of 350.32156 . This compound is part of the benzopyran family, which is known for its diverse range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves a biocatalytic domino reaction. This method uses alkaline protease from Bacillus licheniformis to catalyze the synthesis of 2H-1-benzopyran-2-one derivatives through a domino Knoevenagel/intramolecular transesterification reaction . The reaction conditions can be adjusted by varying parameters such as solvent, water content, and temperature to control enzymatic chemoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the biocatalytic approach mentioned above provides a potential pathway for large-scale synthesis, given its efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the biological activity being studied. For example, its antioxidant activity may involve scavenging free radicals and inhibiting oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1-Benzopyran-2-one: Known for its fragrance properties and used in the perfume industry.
4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-2H-1-Benzopyran-2-one: Studied for its potential biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 4,4’-(1,2-ethanediylbis(oxy))bis- is unique due to its specific structure, which allows for diverse chemical modifications and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
155272-64-3 |
|---|---|
Molekularformel |
C20H14O6 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
4-[2-(2-oxochromen-4-yl)oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C20H14O6/c21-19-11-17(13-5-1-3-7-15(13)25-19)23-9-10-24-18-12-20(22)26-16-8-4-2-6-14(16)18/h1-8,11-12H,9-10H2 |
InChI-Schlüssel |
YOMJUMFQCVQITO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)OCCOC3=CC(=O)OC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


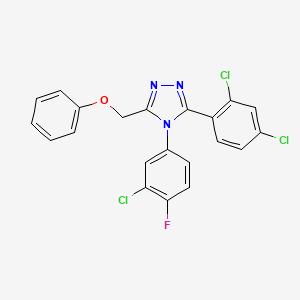
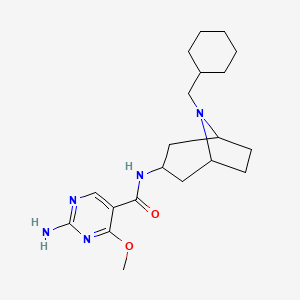
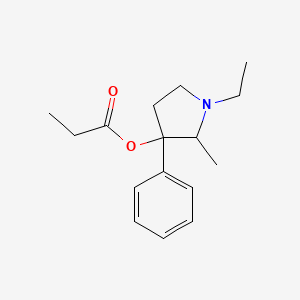
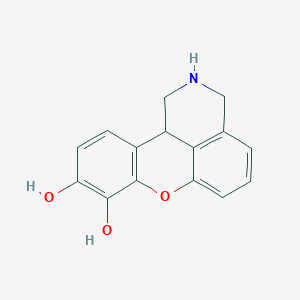

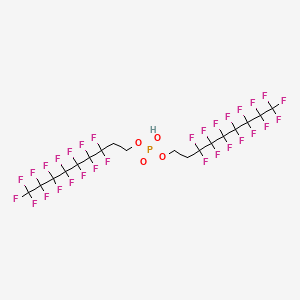
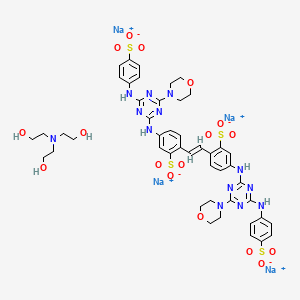
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)

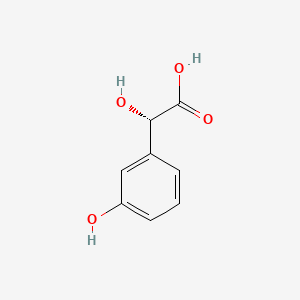
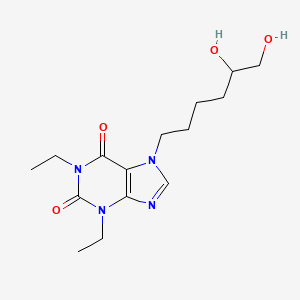
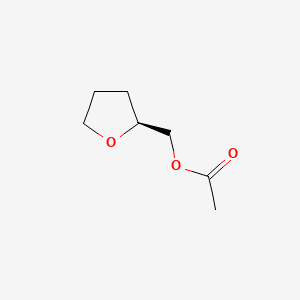
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

